molecular formula C6H7F2N3O2 B6254040 methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 1690551-06-4

methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6254040
CAS No.: 1690551-06-4
M. Wt: 191.1
InChI Key:
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Description

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethyl-substituted hydrazine with an appropriate β-keto ester, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. This compound can modulate biological pathways by inhibiting or activating specific enzymes .

Properties

CAS No.

1690551-06-4

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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